

# Spectroscopic Data and Analysis of Withaphysalin E: A Technical Overview

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## Compound of Interest

Compound Name: Withaphysalin E

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Withaphysalin E**, a steroidal lactone belonging to the withanolide class of natural products. Withanolides have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document summarizes the key spectroscopic techniques used for the structural elucidation of **Withaphysalin E** and presents a generalized framework for the experimental protocols involved.

## Introduction to Withaphysalin E

**Withaphysalin E** is a naturally occurring withanolide isolated from *Physalis minima* var. *indica*. The structural characterization of this compound was first reported in a 1987 publication in the journal *Phytochemistry*. Due to the limitations of publicly available full-text articles, the specific raw spectroscopic data from this original publication is not readily accessible. However, this guide provides the essential reference for this data and outlines the standard methodologies used for its acquisition and interpretation.

The primary reference for the isolation and structural elucidation of **Withaphysalin E** is:

- Sinha, S. C., Ray, A. B., Oshima, Y., Bagchi, A., & Hikino, H. (1987). **Withaphysalin E**, a withanolide of *Physalis minima* var. *indica*. *Phytochemistry*, 26(7), 2115-2117.[\[1\]](#)

## Spectroscopic Data Summary

While the specific quantitative data from the original publication is not available in the search results, the standard spectroscopic techniques employed for the characterization of withanolides like **Withaphysalin E** include Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including both  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

Table 1: Summary of Spectroscopic Data for **Withaphysalin E** (Data Not Available)

Technique	Key Information Obtained	Reference
Mass Spectrometry (MS)	Molecular weight and elemental composition.	Phytochemistry, 1987, 26(7), 2115-2117
$^1\text{H}$ NMR Spectroscopy	Information on the proton environment, including chemical shifts, coupling constants, and multiplicity.	Phytochemistry, 1987, 26(7), 2115-2117
$^{13}\text{C}$ NMR Spectroscopy	Information on the carbon skeleton of the molecule.	Phytochemistry, 1987, 26(7), 2115-2117

## Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of withanolides, based on standard practices in natural product chemistry.

### Isolation of Withaphysalin E

The isolation of withaphysalins from plant material typically involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., whole plant, leaves, or roots) is extracted with a suitable solvent, such as methanol or ethanol.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

- **Chromatography:** The fractions are further purified using various chromatographic techniques, such as column chromatography (often using silica gel or Sephadex), and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

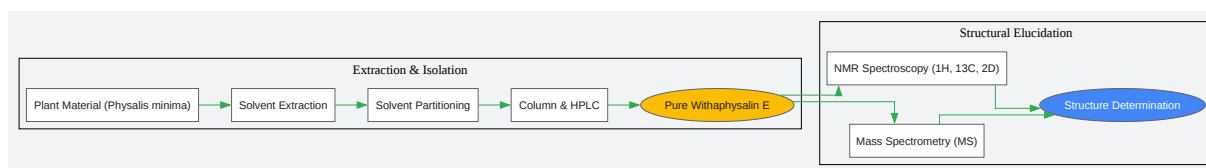
## Spectroscopic Analysis

- **Instrumentation:** A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is typically used.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments are recorded. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO}-d_6$ ) in an NMR tube.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
  - $^{13}\text{C}$  NMR: Provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, and quaternary carbons).
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

## Visualizations

### General Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Withaphysalin E**.



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## References

- 1. Isolation and identification of Withaphysalins from *Physalis minima* [jcpu.cpu.edu.cn]
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